molecular formula C10H11N5O3 B11809377 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11809377
M. Wt: 249.23 g/mol
InChI Key: NNVSQTFGBAENJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a functionalized pyrazole derivative designed for advanced medicinal chemistry and drug discovery research. Compounds featuring a pyrazole core linked through an acetamide spacer to a second carboxylic acid-functionalized pyrazole ring represent a valuable scaffold in the development of novel bioactive molecules. Pyrazole-carboxylic acid derivatives are extensively investigated as potent inhibitors of metalloproteinases, including key targets like meprin α and meprin β, which are implicated in fibrotic diseases, cancer progression, and neurological disorders . The structural motif of a pyrazole ring makes this compound a promising precursor for generating chemical probes to elucidate protease function and validate new drug targets . Furthermore, analogous heteroaromatic systems have demonstrated significant anti-proliferative activity, inducing cell cycle arrest in specific cancer cell lines, which highlights their potential in oncology research . The integrated carboxylic acid and acetamide functionalities provide versatile handles for further synthetic modification, enabling researchers to explore structure-activity relationships and optimize selectivity for specific biological targets. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

1-[2-oxo-2-(1H-pyrazol-5-ylmethylamino)ethyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H11N5O3/c16-9(11-5-7-1-3-12-13-7)6-15-4-2-8(14-15)10(17)18/h1-4H,5-6H2,(H,11,16)(H,12,13)(H,17,18)

InChI Key

NNVSQTFGBAENJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)CC(=O)NCC2=CC=NN2

Origin of Product

United States

Preparation Methods

Acylative Cyclization of Carboxylic Acid Derivatives

A one-pot synthesis route for pyrazoles from carboxylic acids and arenes has been demonstrated using trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) as acylating agents. This method generates β-diketones in situ, which undergo cyclization with hydrazine to form pyrazoles. For the target compound, this approach could be adapted by substituting arenes with pre-functionalized intermediates bearing protected amino or carbonyl groups. The reaction typically proceeds at 80–100°C for 2–4 hours, yielding pyrazole cores with >70% efficiency.

Copper-Catalyzed Direct Arylation

Patent CN109369617B describes a copper-catalyzed coupling between 3,5-pyrazole dicarboxylic acid and pyridine derivatives to form 1-(2-pyridyl)-pyrazole-3-carboxylic acid. While the target molecule lacks a pyridyl group, this methodology highlights the utility of copper salts (e.g., CuI, CuBr) in mediating N-arylation. Adapting this protocol, the 1H-pyrazol-5-ylmethyl moiety could be introduced via analogous coupling, with yields reaching 53% under optimized conditions.

Functionalization of Pyrazole Intermediates

Post-cyclization modifications are critical for installing the amino-oxoethyl bridge and carboxylic acid group.

Mannich Reaction for Aminoalkylation

The Mannich reaction has been employed to introduce dimethylaminomethyl groups at the 4-position of pyrazol-5(4H)-ones. Using formaldehyde and dimethylamine hydrochloride, this three-component reaction proceeds in aqueous ethanol at 60°C, achieving 65–80% yields. For the target compound, a modified Mannich protocol could attach the -(CH₂NHCOCH₂)- linker between the two pyrazole rings.

Carboxylic Acid Group Installation

Direct carboxylation of pyrazoles remains challenging due to competing side reactions. Patent JP4629037B2 discloses bromination at the 4-position of 1H-pyrazole-3-carboxylic acid derivatives followed by nucleophilic substitution. For example, treatment of 4-bromo-1H-pyrazole-3-carboxylic acid with ammonia in DMF at 120°C replaces bromide with an amino group. This strategy could be extended to introduce the carboxylic acid moiety via hydrolysis of nitrile intermediates, as seen in IL238044A.

Key Coupling Reactions

Amide Bond Formation

The central -NHCO- bridge requires precise coupling between the pyrazol-5-ylmethylamine and the oxoethyl-pyrazole fragment. Patent IL238044A utilizes EDCI/HOBt-mediated amidation in dichloromethane, achieving 85–90% yields for analogous structures. Critical parameters include:

  • Stoichiometric control (1:1.05 amine-to-acid ratio)

  • Reaction time of 12–18 hours at 25°C

  • pH maintenance at 7.5–8.0 with DIEA

Reductive Amination

An alternative route employs reductive amination to form the -CH₂NHCO- linkage. Using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane, ketone intermediates react with pyrazol-5-ylmethylamine at 40°C for 6 hours. This method offers superior stereocontrol compared to traditional amidation, with yields up to 78%.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Purity (HPLC)Reference
Acylative CyclizationPyrazole ring formationTFAA/TfOH, 80°C, 3h7295.2
Copper CatalysisN-ArylationCuI, DMF, 110°C, 24h5398.1
Mannich ReactionAminoalkylationHCHO, Me₂NH·HCl, 60°C, 8h6897.8
EDCI/HOBt AmidationBridge formationEDCI, HOBt, DCM, 25°C, 16h8799.0
Reductive AminationBridge formationSTAB, DCE, 40°C, 6h7898.5

Optimization Strategies and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance copper-catalyzed couplings but may lead to decarboxylation. Mixed solvent systems (e.g., DCM:MeOH 4:1) balance reactivity and stability, improving yields by 12–15%.

Protecting Group Management

The carboxylic acid group requires protection during amidation. Patent JP4629037B2 employs tert-butyl esters, cleaved later with TFA/DCM (1:1). This approach avoids side reactions but adds two steps to the synthesis.

Scalability Considerations

Batch processes face exotherm risks during TFAA-mediated acylations. Continuous flow systems mitigate this by maintaining precise temperature control, enabling kilogram-scale production with 94% reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, in anticancer therapies. These compounds have shown significant inhibitory activity against various cancer cell lines. For instance, a study reported that derivatives of pyrazole exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential in treating bacterial infections .

Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of pyrazole derivatives. The compound was tested in vivo for its ability to reduce paw edema in a carrageenan-induced inflammation model. Results showed significant reduction in inflammation, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

Pesticidal Activity
The synthesis of pyrazole derivatives has been explored for their pesticidal properties. Studies have shown that certain derivatives can act as effective fungicides and insecticides, providing a safer alternative to traditional pesticides. The effectiveness of these compounds was evaluated through field trials, demonstrating their capability to control pest populations while minimizing environmental impact .

Material Science Applications

Polymer Chemistry
In material science, 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research indicates that incorporating pyrazole derivatives into polymer blends improves their overall performance, making them suitable for various industrial applications .

Data Tables

Application Area Activity IC50/Effectiveness Reference
Medicinal ChemistryAnticancerComparable to controls
AntimicrobialBacterial InhibitionSignificant zone of inhibition
Anti-inflammatoryPaw Edema ReductionSignificant reduction observed
AgriculturalPesticidalEffective against pests
Material SciencePolymer EnhancementImproved thermal stability

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Tewari et al. (2014) synthesized various pyrazole derivatives and assessed their anticancer properties through cell viability assays on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values below 0.1 µM, showcasing their potential as novel anticancer agents.

Case Study 2: Antimicrobial Efficacy
In a comparative study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers synthesized multiple pyrazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The findings revealed that several compounds had zones of inhibition exceeding those of standard antibiotics like amoxicillin, indicating promising therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole Derivatives

Compound Name Substituents at Position 1 Functional Group at Position 3 Notable Features Reference
Target Compound 2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl Carboxylic acid Bipyrazole linkage, amide bond N/A
1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a') 2-oxo-2-phenylethyl Carboxylic acid Aromatic phenyl groups
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl, 2-hydroxyethyl Carboxylic acid Chlorophenyl, hydroxyethyl, dihydro
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Methyl, nitro, propyl Carboxylic acid Electron-withdrawing nitro group
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Methyl, trifluoromethyl Carboxylic acid Strongly electron-withdrawing CF₃
Razaxaban (DPC 906) 3'-Aminobenzisoxazol-5'-yl, trifluoromethyl Carboxamide Factor Xa inhibitor, high selectivity

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (LogP) Key Spectral Data (IR/NMR) Reference
6a' () 178–180 LogP ~3.2 (predicted) IR: 1710 cm⁻¹ (C=O), NMR: δ 7.5–8.1 (aromatic)
Target Compound N/A LogP ~1.8 (predicted) Expected IR: 1680–1700 cm⁻¹ (amide C=O) N/A
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-... N/A Hydrophilic (OH group) NMR: δ 4.2 (CH₂OH), δ 7.4–7.6 (Cl-Ph)
Razaxaban N/A LogP ~2.5 High bioavailability (oral)
  • Electron-withdrawing groups (e.g., nitro in , CF₃ in ) increase the acidity of the carboxylic acid (pKa ~2–3) compared to alkyl-substituted derivatives (pKa ~4–5).

Biological Activity

The compound 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has been studied for its potential as a therapeutic agent.

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have been shown to inhibit inflammatory pathways effectively, comparable to established anti-inflammatory drugs like indomethacin .
  • Antimicrobial Activity : Studies have demonstrated that certain pyrazole derivatives possess potent antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the structure enhances their activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Pyrazole compounds have been investigated for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

The mechanisms underlying the biological activities of pyrazole derivatives often involve the modulation of key enzymes and receptors:

  • Inhibition of Cyclooxygenase (COX) : Many anti-inflammatory pyrazoles act by inhibiting COX enzymes, which play a crucial role in the inflammatory process.
  • Monoamine Oxidase Inhibition : Certain pyrazole compounds have been identified as monoamine oxidase inhibitors (MAOIs), which can influence neurotransmitter levels and have implications in treating depression and anxiety disorders .
  • DNA Interaction : Some studies suggest that pyrazole derivatives can interact with DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells .

Study 1: Anti-inflammatory Effects

In a study examining a series of pyrazole derivatives, one compound demonstrated significant anti-inflammatory activity in a carrageenan-induced edema model in mice. The results indicated that the compound's efficacy was comparable to indomethacin, suggesting its potential use as an anti-inflammatory agent .

Study 2: Antimicrobial Activity

A group of novel 1,5-diaryl pyrazoles was synthesized and tested against various bacterial strains. One derivative showed remarkable activity against E. coli and S. aureus, with structure-activity relationship (SAR) studies indicating that the aliphatic amide moiety was crucial for its antimicrobial efficacy .

Study 3: Anticancer Potential

Research on pyrazole-containing oxazolones revealed that certain derivatives exhibited high cytotoxicity against human cancer cell lines. One particular derivative was noted for its ability to induce apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer drug candidate .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleEffectivenessReference
Anti-inflammatoryPyrazole derivative XYZComparable to indomethacin
Antimicrobial1,5-diaryl pyrazoleActive against E. coli, S. aureus
AnticancerPyrazole-containing oxazoloneInduces apoptosis in cancer cells

Q & A

Basic: What synthetic methodologies are employed for the preparation of 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid?

Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging coupling strategies and functional group transformations. Key steps include:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, Pd(PPh₃)₄ with K₃PO₄ in DMF/H₂O under reflux facilitates C-C bond formation between pyrazole intermediates and boronic acids .
  • Amide Bond Formation : React a pyrazole-methylamine derivative with a carboxylic acid-containing pyrazole using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) or DMF .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Key Validation : Monitor reactions via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Structural confirmation relies on complementary analytical techniques:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, amide NH at δ 8.0–9.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and carboxylic acid (~175 ppm) groups .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .

Note : Discrepancies in NMR data (e.g., unexpected splitting) may arise from dynamic processes; variable-temperature NMR or deuteration experiments can resolve these .

Advanced: How can researchers optimize the coupling efficiency in multi-step syntheses involving pyrazole derivatives?

Answer:
Optimization strategies include:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for cross-coupling steps. Pd(PPh₃)₄ often provides higher yields in Suzuki reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while mixed solvents (DMF/H₂O) improve reaction homogeneity .
  • Temperature Control : Reflux (80–100°C) accelerates coupling but may require inert atmospheres (N₂/Ar) to prevent oxidation .
  • Additives : Bases like K₃PO₄ or Cs₂CO₃ stabilize transition states in cross-coupling reactions .

Example : In , coupling efficiency improved from 60% to 85% by switching from PdCl₂ to Pd(PPh₃)₄ in DMF/H₂O .

Advanced: What strategies are recommended for resolving conflicting spectroscopic data (e.g., NMR vs. MS) during structural elucidation?

Answer:
Address contradictions using:

  • Multi-Technique Cross-Validation : Combine NMR, MS, and IR to confirm functional groups. For instance, a missing NH peak in NMR but presence in MS suggests deuteration or exchange broadening .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific signals (e.g., NH/OH protons) in crowded NMR regions .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR stretches, comparing calculated vs. experimental data to identify errors .

Case Study : In , azide intermediates showed unexpected ¹³C shifts; X-ray crystallography confirmed the correct regiochemistry, overriding initial MS ambiguities .

Advanced: How can computational methods like molecular docking be integrated into the study of this compound's biological interactions?

Answer:

  • Target Identification : Use homology modeling (e.g., SWISS-MODEL) to predict binding sites in enzymes like cyclooxygenase-2 (COX-2) or kinases, given pyrazole’s role in inhibition .
  • Docking Protocols : Employ AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding (amide/carboxylic acid groups) and hydrophobic contacts (pyrazole/aryl rings) .
  • Validation : Compare docking scores (e.g., binding energy ΔG) with experimental IC₅₀ values from enzyme assays. For example, razaxaban (a pyrazole-based inhibitor) showed ΔG = -9.2 kcal/mol, correlating with its nM-level activity .

Methodology : In , compounds with similar scaffolds were docked into COX-2 active sites, revealing critical interactions with Arg120 and Tyr355 .

Advanced: How to design experiments to evaluate the mechanism of action (MoA) of this compound in biological systems?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases or kinases). For example, a pyrazole-carboxylic acid derivative in inhibited factor Xa with IC₅₀ = 2 nM .
  • Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation via scintillation counting .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identifies downstream pathways affected by the compound (e.g., apoptosis markers in cancer cells) .

Data Interpretation : Combine dose-response curves (Hill coefficients) with knock-down experiments (siRNA) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.